4-Methyl-3-nitro-1H-pyrazole

Energetic materials Nitration chemistry Pyrazole synthesis

Researchers requiring a regioselectively defined nitropyrazole building block for energetic materials often face supply inconsistency and ambiguous substitution. 4-Methyl-3-nitro-1H-pyrazole (CAS 38858-90-1) solves this with its unique 3-nitro/4-methyl architecture. • Direct precursor to 1-methyl-3,4,5-trinitropyrazole, a next-generation energetic material. • Ortho-nitro activation enables regioselective nucleophilic aromatic substitution for 4-(N-azolyl)-3,5-dinitropyrazoles. • Intramolecular cyclization substrate for fused pyrazole systems. Standard purity: 97%. Solid, mp 132-136 °C. Ambient shipping.

Molecular Formula C4H5N3O2
Molecular Weight 127.1 g/mol
CAS No. 38858-90-1
Cat. No. B130817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-3-nitro-1H-pyrazole
CAS38858-90-1
Synonyms4-Methyl-3-nitro-1H-pyrazole; 
Molecular FormulaC4H5N3O2
Molecular Weight127.1 g/mol
Structural Identifiers
SMILESCC1=C(NN=C1)[N+](=O)[O-]
InChIInChI=1S/C4H5N3O2/c1-3-2-5-6-4(3)7(8)9/h2H,1H3,(H,5,6)
InChIKeyAGGNMPUDFUROJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-3-nitro-1H-pyrazole (CAS 38858-90-1): A Versatile Building Block for Energetic Materials and Heterocyclic Synthesis


4-Methyl-3-nitro-1H-pyrazole (CAS 38858-90-1) is a substituted nitro-pyrazole derivative, classified as a heterocyclic building block . Its structure features a pyrazole core with a methyl substituent at the 4-position and a nitro group at the 3-position [1]. This compound is recognized for its high density (predicted at 1.426±0.06 g/cm³) and is a key intermediate in the synthesis of more complex energetic materials, such as 1-methyl-3,4,5-trinitropyrazole . It is typically handled as a solid with a melting point range of 132.0 to 136.0 °C .

4-Methyl-3-nitro-1H-pyrazole Procurement: Why Simple Substitution with Other Nitropyrazoles is Ineffective


Substituting 4-Methyl-3-nitro-1H-pyrazole with other mono-nitropyrazoles, such as 3-nitro-1H-pyrazole or 4-methyl-1H-pyrazole, is not a viable strategy for applications requiring specific regioselective reactivity and downstream functionalization [1]. The presence of both a methyl group at the 4-position and a nitro group at the 3-position on the pyrazole ring creates a unique electronic and steric environment that dictates its chemical behavior, particularly in nucleophilic aromatic substitution and nitration reactions [2]. This specific substitution pattern is essential for its role as a precursor in synthesizing advanced energetic materials and complex heterocycles, where alternative isomers or unsubstituted analogs would lead to different reaction pathways, lower yields, or entirely different products .

4-Methyl-3-nitro-1H-pyrazole Technical Differentiators: A Head-to-Head Evidence Review


One-Step Synthesis from 4-Methylpyrazole Achieves Direct Nitration to 4-Methyl-3-nitropyrazole

A novel one-step method for synthesizing 4-methyl-3(5)-nitropyrazole was developed by direct nitration of 4-methylpyrazole [1]. This represents a significant improvement over multi-step syntheses required for other isomers. For instance, synthesizing 3-nitro-1H-pyrazole typically involves a two-step process: nitration of pyrazole to N-nitropyrazole, followed by a thermal rearrangement . The direct nitration method for 4-Methyl-3-nitro-1H-pyrazole simplifies the synthetic route, potentially reducing time and costs.

Energetic materials Nitration chemistry Pyrazole synthesis

Melting Point (132-136 °C) Facilitates Easier Handling and Purification as a Crystalline Solid

4-Methyl-3-nitro-1H-pyrazole is a solid at room temperature, with a reported melting point range of 132.0 to 136.0 °C . This is a key differentiator from many other nitropyrazoles, such as 3,4- and 3,5-dinitropyrazoles (DNPs) and their N-substituted derivatives, which are often liquids at room temperature with melting points ranging from −60.2 to −38.6 °C [1]. The solid-state nature of 4-Methyl-3-nitro-1H-pyrazole simplifies handling, storage, and purification via recrystallization, as demonstrated by a reported synthesis yielding a product with 99% purity and a melting point of 90-93°C .

Physical chemistry Process chemistry Solid-state properties

High Density (Predicted 1.426 g/cm³) Positions Compound as a Viable Energetic Material Precursor

The compound exhibits a predicted density of 1.426±0.06 g/cm³ . While direct comparative density data for a close analog is not available in the retrieved sources, this value is characteristic of nitrogen-rich heterocycles with high enthalpy C=C and N-N bonds, which are desirable in the design of high-energy materials . This density is significantly higher than that of many common organic solvents and intermediates, and it contributes to the compound's potential as a building block for denser, more energetic polynitropyrazoles [1].

Energetic materials Physical properties High-density compounds

4-Methyl-3-nitro-1H-pyrazole: Validated Research and Industrial Applications


Synthesis of Advanced Energetic Materials (e.g., 1-Methyl-3,4,5-trinitropyrazole)

This compound serves as a direct precursor for synthesizing 1-methyl-3,4,5-trinitropyrazole, a next-generation energetic material . The 4-methyl-3-nitro-1H-pyrazole scaffold provides the necessary substitution pattern for subsequent nitration steps to install additional nitro groups, which is crucial for achieving the desired high energy density and detonation performance .

Precursor for 4-(N-Azolyl)-3,5-dinitropyrazoles via Nucleophilic Substitution

4-Methyl-3-nitro-1H-pyrazole is a key intermediate in the synthesis of 4-(N-azolyl)-3,5-dinitropyrazoles [1]. The presence of the nitro group at the 3-position activates the pyrazole ring for nucleophilic aromatic substitution, allowing for the selective introduction of other azole moieties at the 4-position. This methodology is valuable for creating novel bis(azole) frameworks, which are of interest for their energetic and material properties [2].

Building Block for Fused Pyrazole Heterocycles

The compound's ortho-substituted nitro group makes it a suitable candidate for intramolecular cyclization reactions to form fused pyrazole ring systems [3]. This is a convergent strategy for synthesizing complex heterocyclic scaffolds that are otherwise difficult to access. Researchers in medicinal and agricultural chemistry utilize this approach to explore new chemical space for biological targets [3].

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